

# 5-Nitro-1,3-benzodioxole CAS number 2620-44-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Nitro-1,3-benzodioxole

Cat. No.: B1580859

[Get Quote](#)

An In-depth Technical Guide to **5-Nitro-1,3-benzodioxole** (CAS No. 2620-44-2)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Nitro-1,3-benzodioxole**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its synthesis, chemical characteristics, reactivity, and applications, grounded in established scientific principles and methodologies.

## Introduction: The Structural and Chemical Significance

**5-Nitro-1,3-benzodioxole**, also known by synonyms such as 1,2-(Methylenedioxy)-4-nitrobenzene and 3,4-Methylenedioxynitrobenzene, is a yellow crystalline powder with the chemical formula  $C_7H_5NO_4$ .<sup>[1][2]</sup> Its structure is characterized by a benzodioxole core with a nitro group ( $-NO_2$ ) substituted at the 5-position.<sup>[1]</sup>

This unique arrangement of functional groups imparts significant chemical versatility. The 1,3-benzodioxole moiety is a recognized pharmacophore present in a wide array of natural products and synthetic compounds with diverse biological activities.<sup>[3][4]</sup> The fused dioxole ring increases the electron density of the aromatic system, making it a versatile starting material for various chemical transformations.<sup>[4][5]</sup> The addition of the nitro group, a potent electron-withdrawing group, profoundly influences the molecule's reactivity, deactivating the ring towards further electrophilic substitution while activating it for potential nucleophilic aromatic substitution reactions.<sup>[3]</sup> More importantly, the nitro group serves as a versatile synthetic

handle, readily reducible to an amino group, which opens pathways to a vast number of derivatives.[3][6]

## Synthesis: Electrophilic Nitration of 1,3-Benzodioxole

The primary and most direct route to **5-Nitro-1,3-benzodioxole** is the electrophilic aromatic substitution (nitration) of the parent compound, 1,3-benzodioxole. The methylenedioxy group is an ortho-, para-directing activator. Due to steric hindrance at the ortho positions (4 and 7), the substitution predominantly occurs at the para-position (5).

### Causality in Experimental Design

The choice of nitrating agent and reaction conditions is critical to achieving high yield and purity. A mixture of nitric acid in a solvent like glacial acetic acid or water is commonly employed. Acetic acid serves as a polar protic solvent that can moderate the reactivity of nitric acid. The temperature must be carefully controlled (e.g., 15-25°C or 60-65°C depending on the specific protocol) to prevent over-nitration and the formation of undesired byproducts.[7][8] The reaction is typically quenched by pouring the mixture into ice water, which precipitates the solid product due to its low solubility in aqueous media.[8]

### Experimental Protocol: Nitration in Acetic Acid

This protocol is a self-validating system; the successful formation of a yellow precipitate upon quenching and a melting point measurement consistent with the literature value confirms the synthesis of the target compound.

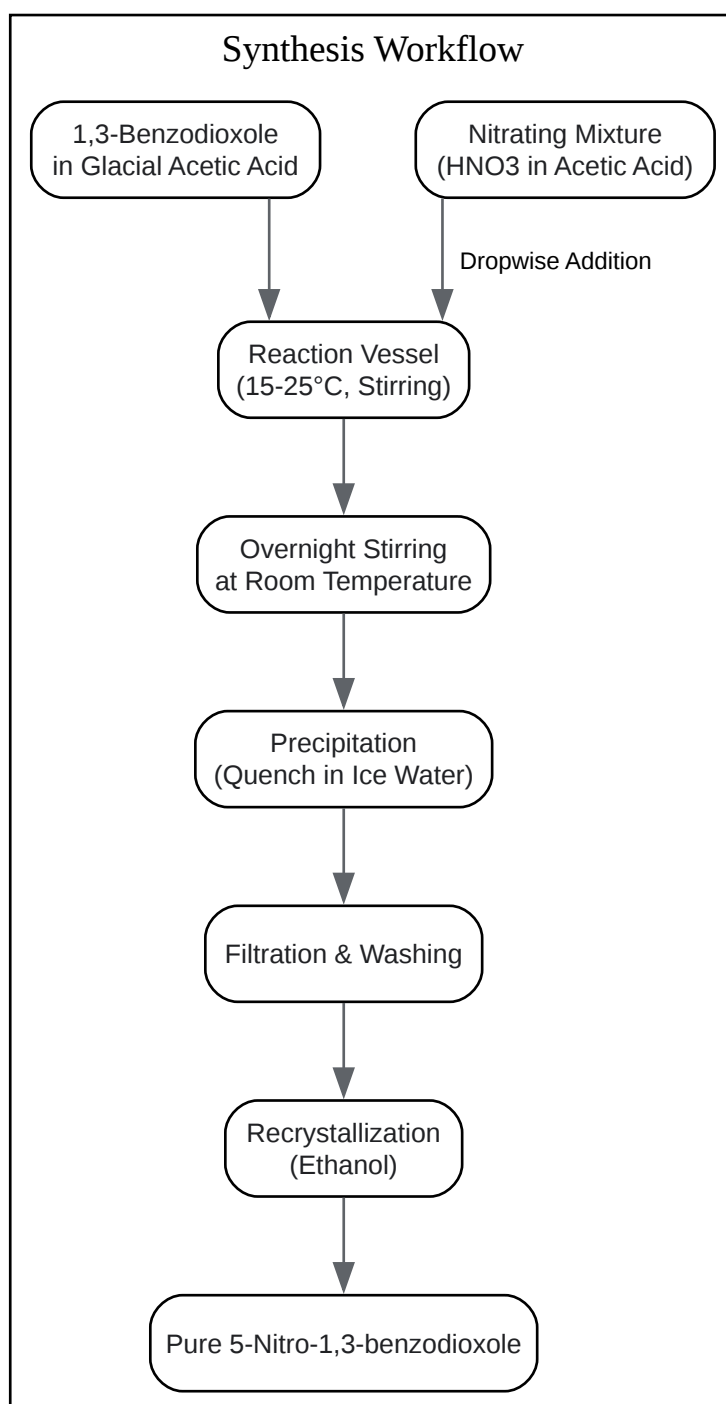
Materials:

- 1,3-Benzodioxole
- Glacial Acetic Acid
- Nitric Acid (d=1.4)
- Ice water

- Ethanol (for recrystallization)

Procedure:

- In a flask equipped with a stirrer and thermometer, dissolve 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid.[\[7\]](#)
- Cool the mixture to 15-25°C.[\[7\]](#)
- Slowly add a solution of 9 ml of nitric acid in 30 ml of glacial acetic acid dropwise, maintaining the temperature between 15-25°C.[\[7\]](#)
- After the addition is complete, stir the mixture at room temperature overnight to ensure the reaction goes to completion.[\[7\]](#)
- Pour the reaction mixture into a larger volume of ice water to precipitate the product.
- Collect the precipitated yellow crystals by suction filtration and wash thoroughly with water to remove residual acid.[\[7\]](#)
- Recrystallize the crude product from ethanol to yield pure **5-Nitro-1,3-benzodioxole**.[\[7\]](#) A typical yield is around 90%.[\[7\]](#)



[Click to download full resolution via product page](#)

Diagram 1: Synthesis Workflow of **5-Nitro-1,3-benzodioxole**.

## Physicochemical and Spectroscopic Properties

The identity and purity of **5-Nitro-1,3-benzodioxole** are confirmed through its physical properties and spectroscopic data. It is a yellow crystalline solid.[\[1\]](#)

**Table 1: Physicochemical Properties**

Property	Value	Source(s)
CAS Number	2620-44-2	<a href="#">[1]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[9]</a>
Molecular Weight	167.12 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Yellow crystalline powder	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	146–150 °C	<a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	~296-306 °C at 760 mmHg	<a href="#">[2]</a> <a href="#">[10]</a>
Density	~1.52 g/cm <sup>3</sup>	<a href="#">[2]</a>
Solubility	Soluble in acetone; sparingly soluble in water.	<a href="#">[2]</a> <a href="#">[11]</a>
LogP	~1.85	<a href="#">[2]</a>

## Spectroscopic Characterization

- <sup>1</sup>H NMR:** The proton NMR spectrum provides clear diagnostic signals. A characteristic singlet for the two protons of the methylenedioxy group (O-CH<sub>2</sub>-O) typically appears around δ 6.27 ppm. The aromatic protons appear as distinct signals in the downfield region (δ 7.1-8.0 ppm), with coupling patterns that confirm the 1,2,4-substitution pattern.[\[8\]](#)
- IR Spectroscopy:** The IR spectrum shows strong characteristic absorption bands for the nitro group (NO<sub>2</sub>), typically an asymmetric stretch around 1609 cm<sup>-1</sup> and a symmetric stretch around 1430-1437 cm<sup>-1</sup>.[\[12\]](#) The C-O-C stretching vibrations of the dioxole ring also give rise to distinct bands.[\[12\]](#)
- Mass Spectrometry:** Electron ionization mass spectrometry shows a molecular ion peak (M<sup>+</sup>) at m/z 167, corresponding to the molecular weight of the compound.[\[9\]](#)[\[13\]](#)

## Chemical Reactivity and Synthetic Utility

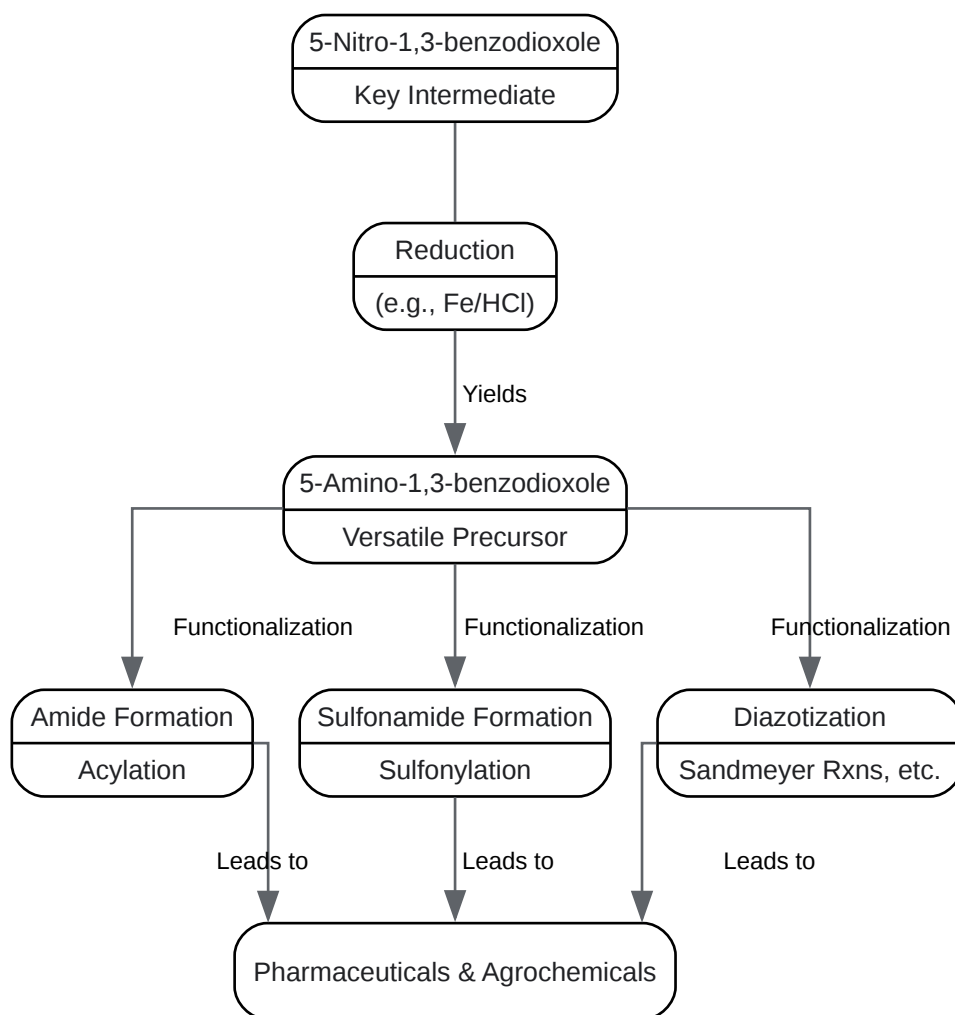
The true value of **5-Nitro-1,3-benzodioxole** in drug development lies in its predictable reactivity, which allows it to serve as a versatile scaffold.

### Reduction of the Nitro Group

The most significant reaction is the reduction of the nitro group to an amine, yielding 5-amino-1,3-benzodioxole (also known as 3,4-methylenedioxyaniline). This transformation is a gateway to a vast array of derivatives.<sup>[3]</sup> This reduction can be achieved using various reagents, such as iron powder in the presence of an acid (e.g., HCl in ethanol), providing a robust and scalable method.<sup>[6]</sup><sup>[14]</sup> The resulting amine is a potent nucleophile and can be further functionalized to form amides, sulfonamides, or undergo diazotization, enabling a wide range of subsequent coupling reactions.<sup>[14]</sup>

### Influence on the Aromatic Ring

The electron-withdrawing nitro group deactivates the aromatic ring, making further electrophilic substitution difficult. However, it activates the ring towards nucleophilic aromatic substitution (S<sub>N</sub>Ar), particularly if a good leaving group like a halogen is present at an ortho or para position.<sup>[14]</sup> While the parent compound doesn't have such a leaving group, this principle is crucial for derivatives like 5-bromo-6-nitro-1,3-benzodioxole.<sup>[14]</sup>



[Click to download full resolution via product page](#)

Diagram 2: Core Reactivity and Synthetic Role.

## Applications in Research and Drug Development

**5-Nitro-1,3-benzodioxole** is not typically an end-product but rather a critical building block. Its derivatives are explored for a wide range of therapeutic applications.

- **Pharmaceuticals:** The 1,3-benzodioxole scaffold is found in compounds investigated for anticancer, anti-inflammatory, and neuroprotective effects.<sup>[5][15]</sup> For example, derivatives have been designed as potent auxin receptor agonists to promote root growth, showcasing the moiety's role in creating biologically active molecules.<sup>[16]</sup>

- Agrochemicals: The structure is also utilized in the synthesis of pesticides and herbicides.[\[2\]](#)  
[\[17\]](#)
- Anti-Infective Agents: Related nitro-substituted benzodioxoles have been investigated as broad-spectrum antimicrobials. They can act as tyrosine mimetics, inhibiting bacterial and fungal protein tyrosine phosphatases (PTPs), which are linked to pathogen virulence.[\[3\]](#) This presents a promising avenue for developing new drugs against resistant pathogens.[\[3\]](#)

## Safety, Handling, and Toxicology

As a nitroaromatic compound, **5-Nitro-1,3-benzodioxole** requires careful handling. It is classified as harmful and an irritant.

### GHS Hazard Classification

- H302: Harmful if swallowed.[\[1\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)
- H332: Harmful if inhaled.[\[1\]](#)

### Safe Handling Protocol

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles compliant with EN166 or OSHA's 29 CFR 1910.133.[\[18\]](#)[\[19\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.  
[\[18\]](#)
- Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. Handle in a well-ventilated area or a chemical fume hood.[\[18\]](#)

Handling and Storage:

- Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[\[18\]](#)



- Avoid dust formation.[18]
- Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and flame.[18]
- Incompatible with strong oxidizing agents.[18]

Disposal:

- Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.[18] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.[18]

## Conclusion

**5-Nitro-1,3-benzodioxole** (CAS 2620-44-2) is a cornerstone intermediate in modern organic synthesis. Its straightforward preparation, combined with the strategic placement of the versatile nitro group on the biologically significant benzodioxole scaffold, makes it an invaluable precursor for the development of novel pharmaceuticals, agrochemicals, and other high-value chemical entities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any scientist leveraging this compound in their research and development endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 1,3-Benzodioxole, 5-nitro- | C<sub>7</sub>H<sub>5</sub>NO<sub>4</sub> | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
2. lbaochemicals.com [lbaochemicals.com]
3. 5-Nitro-1,3-benzodioxole|CAS 2620-44-2 [benchchem.com]
4. Understanding 1,3-Benzodioxole\_Chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 9. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 10. Cas 10161-75-8,5-nitro-6-propyl-1,3-benzodioxole | lookchem [lookchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 13. 1,2-(Methylenedioxy)-4-nitrobenzene(2620-44-2) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. worldresearchersassociations.com [worldresearchersassociations.com]
- 16. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 17. nbino.com [nbino.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Nitro-1,3-benzodioxole CAS number 2620-44-2]. BenchChem, [2026]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b1580859#5-nitro-1-3-benzodioxole-cas-number-2620-44-2>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)